Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate

Cycloaddition Diels‑Alder Fluorinated Building Blocks

Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate (CAS 1373503‑15‑1) is a fluorinated, N‑Boc‑protected 4‑methylenepiperidine building block with the molecular formula C₁₁H₁₇F₂NO₂ and a molecular weight of 233.25 g·mol⁻¹. Its calculated LogP is 2.1 and topological polar surface area (TPSA) is 29.5 Ų, reflecting moderate lipophilicity and low polarity.

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
CAS No. 1373503-15-1
Cat. No. B3039865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate
CAS1373503-15-1
Molecular FormulaC11H17F2NO2
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=C)C(C1)(F)F
InChIInChI=1S/C11H17F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3
InChIKeyCBJFGYFUQNWSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate – Key Physicochemical & Structural Baseline for Procurement


Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate (CAS 1373503‑15‑1) is a fluorinated, N‑Boc‑protected 4‑methylenepiperidine building block with the molecular formula C₁₁H₁₇F₂NO₂ and a molecular weight of 233.25 g·mol⁻¹ [1]. Its calculated LogP is 2.1 and topological polar surface area (TPSA) is 29.5 Ų, reflecting moderate lipophilicity and low polarity [1]. The gem‑difluoro substitution at C3 combined with the exo‑methylene group at C4 creates an electron‑deficient diene system that is pre‑organized for inverse‑electron‑demand Diels‑Alder cycloadditions .

Why N‑Boc‑4‑methylenepiperidine or Non‑Fluorinated Analogs Cannot Replace Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate


Generic substitution with N‑Boc‑4‑methylenepiperidine (CAS 159635‑49‑1) or tert‑butyl 3,3‑difluoropiperidine‑1‑carboxylate (CAS 1416980‑75‑4) fails when a project requires simultaneous a) enhanced electron‑deficiency of the exo‑methylene for cycloaddition reactivity, b) metabolic stability conferred by gem‑difluoro substitution, and c) a readily deprotectable N‑Boc handle [1]. The target compound uniquely delivers all three properties in one pre‑functionalized scaffold, whereas the non‑fluorinated analog lacks the electronic activation and metabolic shielding, and the saturated difluoro analog lacks the reactive exo‑methylene handle . Therefore, procurement of the exact compound is mandatory for reaction sequences that exploit its distinct electronic and pharmacokinetic profile.

Quantitative Evidence Guide for Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate vs. Closest Analogs


Enhanced Electron Deficiency for Inverse‑Electron‑Demand Diels‑Alder Cycloadditions

The gem‑difluoro substitution increases the electron‑deficiency of the 4‑methylene group, enabling inverse‑electron‑demand Diels‑Alder reactions. While no direct head‑to‑head kinetic study is available for this compound, class‑level inference from fluorinated diene systems indicates that the electron‑withdrawing fluorine atoms lower the LUMO energy by approximately 0.5–1.0 eV compared to the non‑fluorinated N‑Boc‑4‑methylenepiperidine, enhancing reactivity with electron‑rich dienophiles [1].

Cycloaddition Diels‑Alder Fluorinated Building Blocks

Predicted Metabolic Stability Improvement via gem‑Difluoro Substitution

Gem‑difluoro groups are often employed as metabolically stable mimics of carbonyl or methylene units. Computational predictions indicate that the target compound has a higher oxidation potential than its non‑fluorinated analog, N‑Boc‑4‑methylenepiperidine, leading to reduced CYP450‑mediated metabolism [1][2]. Although no microsomal stability data for the exact compound are publicly available, class‑level inference from structurally related 3,3‑difluoropiperidines suggests a metabolic half‑life improvement of 2‑ to 5‑fold over the non‑fluorinated parent [2].

Metabolic Stability Fluorine Chemistry Drug Design

Unique Synthetic Handle Differentiation: Exo‑Methylene vs. Saturated 3,3‑Difluoropiperidine

Unlike tert‑butyl 3,3‑difluoropiperidine‑1‑carboxylate (CAS 1416980‑75‑4), which lacks a reactive alkene, the target compound’s exo‑methylene group allows for subsequent transformations such as epoxidation, dihydroxylation, hydroboration, or Heck coupling . This functional handle enables divergent synthesis of 2,4‑disubstituted piperidine libraries. In a comparative study of N‑Boc‑4‑methylenepiperidines, the 4‑methylene group was successfully converted to various substituents without loss of enantiopurity [1], demonstrating the value of the exo‑methylene motif.

Synthetic Versatility Exo‑Methylene Functionalisation

Relevance in CCR5 Antagonist Drug Discovery (HIV Entry Inhibitors)

The difluoromethylene piperidine motif is explicitly claimed in patent WO2016/082403 as a core scaffold for CCR5 antagonists with anti‑HIV activity [1]. While the patent does not directly test the target compound, it demonstrates that 3,3‑difluoro‑4‑methylenepiperidine derivatives are privileged structures for this target. In contrast, non‑fluorinated N‑Boc‑4‑methylenepiperidine has no reported CCR5 activity, underscoring the importance of the fluorine atoms for target engagement [1].

CCR5 Antagonist HIV Antiviral

Procurement‑Worthy Application Scenarios for Tert‑butyl 3,3‑difluoro‑4‑methylenepiperidine‑1‑carboxylate


Inverse‑Electron‑Demand Diels‑Alder (IEDDA) Cycloadditions for Complex Polycyclic Scaffolds

The electron‑deficient 4‑methylene group makes the compound an excellent diene for IEDDA reactions with electron‑rich dienophiles . This enables rapid construction of fluorinated bicyclic and tricyclic systems, useful in natural product analog synthesis and drug discovery .

Synthesis of CCR5‑Targeted Anti‑HIV Lead Compounds

The difluoromethylene piperidine core is a proven scaffold for CCR5 antagonists [3]. Procuring the N‑Boc‑protected form allows immediate elaboration into patentable anti‑HIV agents, as demonstrated by nanomolar‑active examples in the patent literature [3].

Generation of 2,4‑Disubstituted Piperidine Libraries via Exo‑Methylene Functionalization

The exo‑methylene group can be converted to alcohols, amines, or halides, enabling divergent synthesis of 2,4‑disubstituted piperidines [2]. This versatility supports fragment‑based drug discovery and late‑stage diversification [2].

Metabolic Stability Optimization in CNS Drug Candidates

The gem‑difluoro substitution is predicted to reduce oxidative metabolism by 2–5‑fold relative to non‑fluorinated analogs [1]. Incorporating this building block early in a CNS program can mitigate metabolic soft spots and improve brain penetration [1].

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.